molecular formula C13H29N B1677101 Octamylamine CAS No. 502-59-0

Octamylamine

Cat. No. B1677101
CAS RN: 502-59-0
M. Wt: 199.38 g/mol
InChI Key: RRWTWWBIHKIYTH-UHFFFAOYSA-N
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Description

Octamylamine is an antispasmodic . It is a secondary amine with the molecular formula C13H29N . It is possibly marketed outside the US .


Molecular Structure Analysis

The molecular structure of Octamylamine is represented by the formula C13H29N . The molecular weight is 199.3766 . The InChIKey is RRWTWWBIHKIYTH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Octamylamine has a density of 0.8±0.1 g/cm^3 . Its boiling point is 229.3±8.0 °C at 760 mmHg . It has a molar refractivity of 65.7±0.3 cm^3 . It is an oily liquid, miscible with alcohol and chloroform, and almost insoluble in water .

Scientific Research Applications

Neurotransmitter Research

Octopamine (OA) and its precursor tyramine (TA) are significant in invertebrate neurotransmission, acting through G protein-coupled receptors. They modulate behaviors and various organs, enabling insects to respond appropriately to stimuli. This focus on OA and TA, unique to invertebrates, has led to research into their receptors as potential targets for insecticides. Understanding the molecular events underpinning complex behaviors in invertebrates has been significantly advanced by these studies (Roeder, 2005).

Corrosion Inhibition

Octadecylamine (ODA) is recognized for its effectiveness in protecting carbon steels from corrosion. Research involving electrochemical impedance data analysis has helped in understanding the physical properties of the ODA film on steel surfaces. These studies contribute to the broader field of corrosion protection, especially relevant in industries like power generation and manufacturing (Baux et al., 2018).

Soil Modification

Innovative research has been conducted on using octadecylamine in modifying expansive soil properties. Octadecylamine, when mixed with soil, acts as a water repellent, altering the soil's physical properties such as liquid and plastic limits. This research provides insights into engineering applications for modified expansive soils, potentially offering solutions for construction and landscaping challenges (Wang et al., 2021).

Paper Industry Applications

Research has shown octadecylamine's effectiveness as an internal sizing agent in the paper industry. This research highlights its role in improving the water resistance of paper and its potential use in specialized paper applications. The findings are significant for the paper manufacturing industry, offering alternatives for internal sizing agents (Jing et al., 1998).

Safety And Hazards

In case of exposure to Octamylamine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

6-methyl-N-(3-methylbutyl)heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N/c1-11(2)7-6-8-13(5)14-10-9-12(3)4/h11-14H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWTWWBIHKIYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)NCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057756
Record name Octamylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octamylamine

CAS RN

502-59-0
Record name Octamylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octamylamine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octamylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octamylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCTAMYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0737084O9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
SH Lee, JT Slattery - Drug metabolism and disposition, 1997 - ASPET
We describe the kinetics of pentoxifylline formation from lisofylline in human liver microsomes using selective inhibitors of cytochrome P450 isozymes, correlation studies with specific …
Number of citations: 25 dmd.aspetjournals.org
T Sakai, M Kato, N Teshima - Analytical sciences, 2005 - jstage.jst.go.jp
… 8 Also, octamylamine and amphetamine were determined using a selective electrode and a reaction with 1-fluoro-2, 4-dinitrobenzene. 9 Although GC and HPLC with pretreatment are …
Number of citations: 2 www.jstage.jst.go.jp
E Athanasiou-Malaki, MA Koupparis… - Analytical …, 1989 - ACS Publications
… comparison in the assay of drug formulations (Table IV) were as follows: nonaqueous titration with perchloric acid in dioxane and methyl red indicator, after extraction, for octamylamine; …
Number of citations: 34 pubs.acs.org
AH BECKETT - Frontiers in Catecholamine Research, 1973 - Elsevier
Publisher Summary This chapter discusses the importance of the “hydroxylamine metabolic route” in pharmacology, toxicology and pharmacokinetics. The isolation of an oxime or …
Number of citations: 3 www.sciencedirect.com
GL Dadisch, W Vycudilik, G Machata - Forensic Science, 1977 - Elsevier
A procedure for fast screening of urine samples is described. TLC and GC equipped with NPD enable detection of therapeutic doses of drugs to be made in a short time. Tables of …
Number of citations: 11 www.sciencedirect.com
G Castro, M Ramil, R Cela, I Rodríguez - Science of the Total Environment, 2021 - Elsevier
Sludge from sewage treatment plants (STPs) is recognized as a sink of moderate to high lipophilic compounds resistant to biodegradation. Herein, we investigate the presence of …
Number of citations: 18 www.sciencedirect.com
GM Pieper, AM Roza, MB Adams, G Hilton… - Journal of …, 2002 - journals.lww.com
Nitric oxide (NO) derived from the up-regulation of inducible NO synthase (iNOS) is believed to play an important role in organ rejection. In experimental models of acute cardiac …
Number of citations: 39 journals.lww.com
G Castro Varela, M Ramil Criado, R Cela Torrijos… - 2021 - minerva.usc.es
Sludge from sewage treatment plants (STPs) is recognized as a sink of moderate to high lipophilic compounds resistant to biodegradation. Herein, we investigate the presence of …
Number of citations: 0 minerva.usc.es
JE KOLES - 1974 - books.google.com
A microcrystal test is one in which the precipitate formed by the chemical reaction between a substance and a reagent is examined with a microscope. It is a comparison type of test. The …
Number of citations: 2 books.google.com
SM Sultan - Talanta, 1987 - Elsevier
A rapid spectrophotometric method for determination of paracetamol is described, based on oxidation with dichromate for 15 min in 6M sulphuric acid at 80, and measurement (at 580 …
Number of citations: 34 www.sciencedirect.com

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